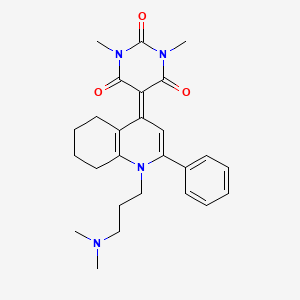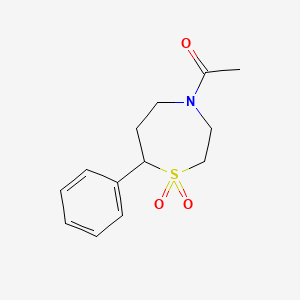
4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. These groups would likely cause the molecule to have a non-planar structure. The presence of nitrogen atoms in the pyrazole and pyridine rings would also introduce polarity into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of several polar groups suggests that it would likely be soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Applications De Recherche Scientifique
- Findings : Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also non-toxic to human cells .
- Significance : This method provides a straightforward route to access these amides, facilitating further functionalization and exploration of their properties .
Anti-Tubercular Activity
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
Antioxidant Properties
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)21-12-14-23-13-10-18(22-23)17-5-3-4-11-20-17/h3-11,13H,2,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIVVLKJAVQWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)
![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate](/img/structure/B2444165.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2444167.png)



![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2444175.png)
![1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2444176.png)
![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)